molecular formula C12H14N4O5 B4779198 1-(3,5-dinitrobenzoyl)-4-methylpiperazine

1-(3,5-dinitrobenzoyl)-4-methylpiperazine

Cat. No.: B4779198
M. Wt: 294.26 g/mol
InChI Key: QJXVCACSGJSKAR-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3,5-dinitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dinitrobenzoyl)-4-methylpiperazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 4-methylpiperazine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 1-(3,5-Diaminobenzoyl)-4-methylpiperazine.

    Hydrolysis: 3,5-Dinitrobenzoic acid and 4-methylpiperazine.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine involves its interaction with molecular targets through its nitro and benzoyl groups. The nitro groups can participate in redox reactions, while the benzoyl group can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    3,5-Dinitrobenzoic Acid: Shares the 3,5-dinitrobenzoyl moiety but lacks the piperazine ring.

    3,5-Dinitrobenzoyl Chloride: Used as a precursor in the synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine.

    1-(3,5-Dinitrobenzoyl)-piperazine: Similar structure but without the methyl group on the piperazine ring.

Uniqueness: this compound is unique due to the presence of both the 3,5-dinitrobenzoyl group and the methyl-substituted piperazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-13-2-4-14(5-3-13)12(17)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVCACSGJSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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